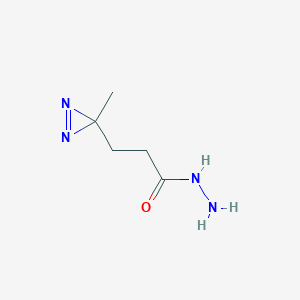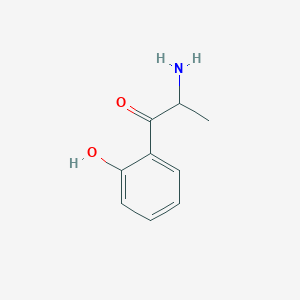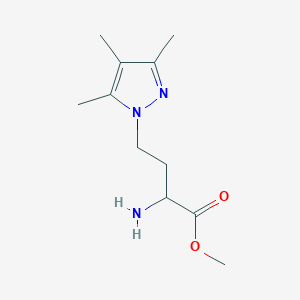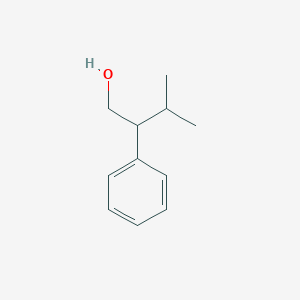
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide is a chemical compound known for its high reactivity and utility in various scientific research applications. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The diazirine ring is known for its ability to form reactive carbene intermediates upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling and other photochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanehydrazide typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as a diazo compound, with a reducing agent. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Attachment of the Propanehydrazide Moiety: The propanehydrazide group can be introduced through a nucleophilic substitution reaction. This involves reacting the diazirine-containing intermediate with a hydrazine derivative under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide undergoes various types of chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring can form reactive carbene intermediates, which can insert into C-H, N-H, and O-H bonds.
Nucleophilic Substitution:
Common Reagents and Conditions
Photochemical Reactions: Ultraviolet light (typically around 360 nm) is used to activate the diazirine ring.
Nucleophilic Substitution: Bases such as triethylamine or sodium hydroxide can be used to facilitate the reaction.
Major Products Formed
Photochemical Reactions: The major products are typically carbene insertion products, where the carbene intermediate has inserted into a nearby bond.
Nucleophilic Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydrazide group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide has a wide range of scientific research applications, including:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV light activation.
Crosslinking Studies: Employed in crosslinking experiments to investigate the spatial arrangement of biomolecules.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the design of photoactivatable drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-methyl-3H-diazirin-3-yl)propanoic acid: Similar in structure but contains a carboxylic acid group instead of a hydrazide group.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an alkyne group, allowing for additional click chemistry applications.
Uniqueness
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide is unique due to its combination of a diazirine ring and a hydrazide group. This combination allows for both photochemical reactivity and nucleophilic substitution, making it a versatile tool in various scientific research applications.
Eigenschaften
Molekularformel |
C5H10N4O |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
3-(3-methyldiazirin-3-yl)propanehydrazide |
InChI |
InChI=1S/C5H10N4O/c1-5(8-9-5)3-2-4(10)7-6/h2-3,6H2,1H3,(H,7,10) |
InChI-Schlüssel |
JMXSLHMKNVYBLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)






![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)

